N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide
Description
N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic small molecule featuring a hybrid heterocyclic scaffold. Its structure integrates:
- A 3-chloro-4-methylphenyl group linked via an amide bond.
- A butanamide chain with a thioether bridge.
- A 2,3-dihydroimidazo[1,2-c]quinazolinone core substituted with a phenyl group at position 2 and a sulfur atom at position 3.
Its crystallographic characterization likely employs tools like SHELX for refinement , given the software’s prominence in small-molecule crystallography.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2S/c1-3-22(25(33)29-18-14-13-16(2)20(28)15-18)35-27-30-21-12-8-7-11-19(21)24-31-23(26(34)32(24)27)17-9-5-4-6-10-17/h4-15,22-23H,3H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRESVBKZKIJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC(=C(C=C1)C)Cl)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antitumor, and enzyme inhibition activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 474.96 g/mol. The structure features a chloro-substituted aromatic ring and an imidazoquinazoline moiety, which are often associated with various biological activities.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds related to this compound. For instance:
- Study Findings : A series of similar compounds exhibited significant antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. The activity was often correlated with the lipophilicity of the compounds, suggesting that modifications to the structure could enhance efficacy .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored:
- Case Study : In a study evaluating a range of derivatives, certain compounds demonstrated potent activity against human tumor cell lines. For example, derivatives with imidazoquinazoline structures showed IC50 values in the low micromolar range against HepG2 and HCC cells, indicating promising antitumor potential .
Enzyme Inhibition
The ability to inhibit specific enzymes is another area where this compound shows promise:
- Cholinesterase Inhibition : Some related compounds have been tested for their cholinesterase inhibitory activity. These studies suggest that modifications to the side chains can lead to enhanced inhibition profiles, which could be beneficial in treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing these compounds. The following table summarizes key findings from SAR studies:
| Compound Structure | Biological Activity | IC50 (μM) | Notes |
|---|---|---|---|
| N-(3-chloro-4-methylphenyl) | Antibacterial | 10.5 | Active against E. coli |
| Imidazoquinazoline derivative | Antitumor | 1.35 - 2.18 | Effective against HepG2 |
| Cholinesterase inhibitors | Enzyme inhibition | 15.0 | Potential for Alzheimer's therapy |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares functional and structural motifs with other amide- and heterocycle-containing molecules. Below is a comparative analysis based on the provided evidence and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Diversity: The target compound’s imidazoquinazolinone core is distinct from the triazole (930944-60-8) or thienopyrimidine (1104927-49-2) systems in other analogs. These cores influence electronic properties and binding affinity to biological targets.
Substituent Effects :
- The 3-chloro-4-methylphenyl group may confer lipophilicity, aiding membrane permeability. Analogous chloro- and trifluoromethyl-substituted pyridines (e.g., 930944-60-8) are common in agrochemicals and pharmaceuticals for their electron-withdrawing effects .
- Phenyl groups (present in both the target compound and 1104926-93-3) are often associated with π-π stacking interactions in enzyme active sites.
Synthetic Pathways: The target compound’s synthesis may involve amide coupling and heterocyclic annulation, akin to methods described for N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)amides . However, the use of a thioether-forming reagent (e.g., Lawesson’s reagent) would differentiate its synthesis from analogs with ester or carbamate linkages.
Research Findings and Implications
- Structural Uniqueness: The imidazoquinazolinone-thioether combination is rare in literature, suggesting novelty in mechanism of action compared to triazole- or pyrimidine-based drugs .
- Pharmacological Gaps : While analogs like 930944-60-8 and 1104927-49-2 are linked to antimicrobial or antiviral activity, the target compound’s bioactivity remains uncharacterized. In silico docking studies could predict kinase (e.g., JAK3 or EGFR) or protease targets.
- Synthetic Challenges : The steric hindrance from the 3-chloro-4-methylphenyl group may complicate crystallization, necessitating advanced refinement techniques like those in SHELX .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
